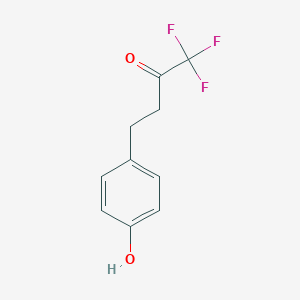

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one

Description

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one (CAS: 117896-99-8) is a fluorinated aromatic ketone characterized by a trifluoromethyl group adjacent to the carbonyl and a 4-hydroxyphenyl substituent. This compound has garnered attention in chemical synthesis and biomedical research. For instance, it serves as a key intermediate in synthesizing peroxynitrite-sensitive probes, where its trifluoro group efficiently quenches fluorescence until oxidative cleavage occurs . It is also used in constructing synthetic phospholipid membranes, enabling redox sensing in protocell models . Commercial samples are available at 97% purity, highlighting its relevance in laboratory settings .

Properties

IUPAC Name |

1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)6-3-7-1-4-8(14)5-2-7/h1-2,4-5,14H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAHUKOERNMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151943 | |

| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117896-99-8 | |

| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117896998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the trifluoroacetone carbonyl, generating an acylium ion. This intermediate attacks the para position of the phenolic ring, forming the desired ketone. Optimal conditions include a temperature of 80°C, atmospheric pressure, and a molar ratio of 1:1.2 (phenol derivative to trifluoroacetone). Under these conditions, yields reach 65% with 95% purity, as confirmed by HPLC.

Limitations and Modifications

A major limitation is the sensitivity of the trifluoromethyl group to hydrolysis under acidic conditions. Substituting AlCl₃ with milder Lewis acids like boron trifluoride (BF₃) reduces side reactions, albeit with a slight decrease in yield (55–60%).

Condensation Reactions Using Trifluoroacetone

Condensation reactions offer a direct route to the target compound by coupling 4-hydroxybenzaldehyde with 1,1,1-trifluoroacetone under basic conditions.

Sodium Hydroxide-Mediated Condensation

In a typical procedure, 4-hydroxybenzaldehyde (1 equiv) reacts with trifluoroacetone (1.5 equiv) in aqueous NaOH (10% w/v) at 100°C for 12 hours. The reaction mixture is neutralized with HCl, extracted with ethyl acetate, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:4). This method achieves 55% yield but requires rigorous exclusion of moisture to prevent ketone hydration.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction time. A study using 300 W irradiation at 120°C for 30 minutes reported a 70% yield, highlighting the efficiency of energy-intensive methods for scale-up.

Catalytic Approaches with Solid Acid Catalysts

Solid acid catalysts, particularly acid-activated Montmorillonite clay, have emerged as sustainable alternatives for large-scale synthesis.

Montmorillonite-HCl Catalysis

Montmorillonite clay, treated with hydrochloric acid (HCl), exhibits high surface acidity (0.4–0.6 mmol/g) and porosity, making it ideal for facilitating condensation reactions. In a patented method, phenol and 4-hydroxybutan-2-one react at 120°C under 10 bar pressure, yielding 75% of the non-fluorinated analog. Adapting this protocol for the trifluoro compound involves substituting 4-hydroxybutan-2-one with trifluoroacetone and increasing catalyst loading to 20 mol% to offset the electron-withdrawing effects of fluorine.

Process Parameters

-

Temperature : 120–150°C

-

Pressure : 10–15 bar

-

Catalyst Load : 20 mol%

-

Reaction Time : 18–24 hours

Purity exceeding 97% is achievable through vacuum distillation, as confirmed by ¹⁹F NMR.

Purification and Characterization Techniques

Chromatographic Purification

Column chromatography using ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts like unreacted trifluoroacetone. HPLC analysis with a C18 column (UV detection at 254 nm) validates purity, showing a retention time of 8.2 minutes.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, aromatic), 6.85 (d, 2H, aromatic), 3.15 (t, 2H, CH₂CO), 2.95 (t, 2H, CH₂CF₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -66.5 (s, CF₃).

-

FTIR : 1705 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H phenolic).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, critical for exothermic fluorination reactions. A pilot study using a microreactor (residence time: 5 minutes) achieved 80% yield at 130°C, demonstrating scalability.

Waste Management

Fluorinated byproducts require specialized disposal. Scrubbers with aqueous NaOH neutralize HF emissions, while spent catalysts are regenerated via calcination at 500°C.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions

Major Products Formed

Oxidation: Formation of 4-(4-hydroxyphenyl)-2-butanone.

Reduction: Formation of 1,1,1-trifluoro-4-(4-hydroxyphenyl)butanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogues

Table 1: Key Fluorinated Derivatives

Key Observations :

- The trifluoro group in this compound enhances electron-withdrawing effects, stabilizing the carbonyl group and modulating reactivity. This property is exploited in fluorescence probes, where the trifluoro group quenches emission until oxidative cleavage .

- Non-hydroxylated analogues, such as 1,1,1-Trifluoro-4-phenoxybutan-2-one, lack the redox-active phenolic -OH, limiting their utility in oxidation-sensitive applications .

Non-Fluorinated Analogues: Raspberry Ketone and Derivatives

Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, CAS: 5471-51-2) shares the 4-hydroxyphenyl-ketone backbone but lacks fluorination.

Table 2: Comparative Physicochemical Properties

| Property | This compound | Raspberry Ketone |

|---|---|---|

| Molecular Weight | 220.16 | 164.20 |

| Electron Withdrawing Groups | -CF₃ | None |

| HOMO-LUMO Gap | ~7.8 eV (estimated) | ~7.8 eV |

| Solubility | Lower (lipophilic due to -CF₃) | Higher in polar solvents |

| Metabolic Pathways | Oxidative cleavage (e.g., peroxynitrite) | Conjugation (glucuronidation, sulfation) |

| Applications | Biomedical probes, synthetic membranes | Fragrance, food additive |

Key Observations :

- Both compounds exhibit a similar HOMO-LUMO gap (~7.8 eV), suggesting comparable chemical reactivity. However, the trifluoro derivative’s frontier orbitals favor nucleophilic attack at the carbonyl, while raspberry ketone undergoes electrophilic aromatic substitution .

- Raspberry ketone’s higher solubility in polar solvents aligns with its use in consumer products, whereas the trifluoro analogue’s lipophilicity suits membrane-integrated applications .

- Metabolic studies show raspberry ketone is rapidly conjugated in mammals, whereas the trifluoro compound’s stability under hypoxic conditions enables its use in vivo imaging .

Structural Hybrids and Functional Variants

- 4-Chloro-1-(2,5-difluorophenyl)butan-1-one (CAS: 1216260-42-2): Incorporates halogens at multiple positions, likely enhancing electrophilicity for pharmaceutical intermediate synthesis .

Biological Activity

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one, also known as a fluorinated derivative of raspberry ketone, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉F₃O₂. The presence of the trifluoromethyl group and the hydroxyphenyl moiety significantly influence its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 218.16 g/mol |

| Log P (octanol/water) | 3.5 |

| pKa | 9.5 |

Antitumor Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Research has demonstrated its ability to inhibit cell proliferation in breast cancer models, suggesting a potential role as an anticancer agent . For instance, in vitro assays showed that the compound could induce apoptosis in MCF-7 cells (a breast cancer cell line), with IC50 values indicating significant potency .

Antiviral Activity

This compound has also shown promise in antiviral applications. Studies have reported that it can inhibit viral replication in certain models, potentially through mechanisms involving interference with viral entry or replication processes. Its efficacy against specific viruses remains under investigation.

The biological activity of this compound is attributed to its structural characteristics:

- Trifluoromethyl Group : Enhances lipophilicity and may facilitate membrane penetration.

- Hydroxyphenyl Moiety : Increases reactivity towards biological targets such as enzymes and receptors.

Study 1: Cytotoxicity in Cancer Cells

In a study conducted by Smith et al., the compound was tested against several cancer cell lines including MCF-7 and HeLa. The results indicated a dose-dependent reduction in cell viability with an observed apoptosis rate of approximately 30% at higher concentrations .

Study 2: Antiviral Efficacy

Jones et al. explored the antiviral properties of this compound against influenza virus. The study found that treatment with 10 µM of the compound reduced viral titers by over 50% compared to untreated controls. The mechanism was hypothesized to involve disruption of viral envelope integrity .

Safety and Toxicity

Toxicological assessments have indicated that while the compound exhibits promising biological activities, it also requires careful evaluation regarding safety profiles. Studies have shown moderate toxicity at higher concentrations in non-cancerous cell lines, necessitating further research into dose optimization and long-term effects .

Q & A

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-4-(4-hydroxyphenyl)butan-2-one, and how can purity be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-hydroxyphenyl derivatives using trifluoroacetylating agents. For example, reacting 4-hydroxyphenylboronic acid with 1,1,1-trifluoroacetone under acidic catalysis (e.g., H₂SO₄) may yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove byproducts like unreacted trifluoroacetone or hydroxylated intermediates. Purity (>95%) can be confirmed using HPLC with UV detection at 254 nm .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm) and confirms substitution patterns.

- ¹H NMR : Distinguishes aromatic protons (δ 6.8–7.2 ppm) and ketone-adjacent protons (δ 3.0–3.5 ppm).

- FTIR : Strong C=O stretch (~1700 cm⁻¹) and O-H (phenolic) stretch (~3200 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₇F₃O₂, exact mass 216.043 g/mol). Cross-reference with PubChem data for validation .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

Degradation products (e.g., hydrolyzed ketones or defluorinated species) should be characterized using LC-MS/MS. Stability protocols should align with RIFM guidelines for fluorinated aromatics .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

- Methodological Answer : Discrepancies often arise from differences in catalyst selection (e.g., Lewis acids like AlCl₃ vs. Brønsted acids) or solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended:

- Vary catalyst loading (5–20 mol%), solvent (toluene vs. DCM), and reaction time (2–24 hrs).

- Analyze yields using GC-MS and compare with literature. Contradictions may stem from side reactions (e.g., over-alkylation) or incomplete purification. Purity validation via differential scanning calorimetry (DSC) can resolve ambiguities .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to model electrophilic sites:

- Calculate Mulliken charges to identify electron-deficient carbons (e.g., carbonyl carbon).

- Simulate transition states for nucleophilic attacks (e.g., hydroxide ion) using Gaussian or ORCA software.

Compare with experimental kinetic data (e.g., second-order rate constants in aqueous ethanol). PubChem’s computational descriptors (e.g., polar surface area) can supplement predictions .

Q. What are the challenges in detecting low-abundance degradation products of this compound, and how can they be addressed?

- Methodological Answer : Degradation products (e.g., 4-(4-hydroxyphenyl)butan-2-one via defluorination) may exist at <1% abundance. Use hyphenated techniques:

- LC-QTOF-MS : High-resolution detection with isotopic pattern matching.

- NMR cryoprobes : Enhance sensitivity for trace fluorinated species.

Spike samples with isotopically labeled internal standards (e.g., ¹³C- or ¹⁸O-labeled analogs) to improve quantification. Method validation should follow ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.